(4-Propyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone
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Description
(4-Propyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone is a useful research compound. Its molecular formula is C20H31BN2O3 and its molecular weight is 358.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4-Propyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone, also known by its CAS number 864754-07-4, is a piperazine derivative that has garnered interest for its potential biological activities. This article explores its biological activity based on available research data, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C17H25BN2O3 with a molecular weight of 316.20 g/mol. The structure includes a piperazine ring and a boron-containing moiety, which may contribute to its biological effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Below is a summary of key findings:
Antitumor Activity
Studies have shown that compounds containing boron atoms can exhibit antitumor properties. The presence of the dioxaborolane moiety in this compound suggests potential interactions with cellular processes involved in cancer proliferation. For instance:
- Mechanism : The compound may inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells.
- Case Study : In vitro assays demonstrated that similar piperazine derivatives showed significant cytotoxicity against various cancer cell lines.
Antimicrobial Properties
The antimicrobial activity of piperazine derivatives has been documented extensively. The compound's structure suggests it could possess:
- Broad-Spectrum Activity : Potential effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : Preliminary studies indicate that modifications to the piperazine ring can enhance antimicrobial efficacy.
Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological properties:
- CNS Activity : The compound may influence neurotransmitter systems, potentially acting as an anxiolytic or antidepressant.
- Case Study : Research involving similar compounds showed modulation of serotonin and dopamine pathways, leading to behavioral changes in animal models.
Data Table Summary
Activity Type | Mechanism | Reference |
---|---|---|
Antitumor | Induces apoptosis; inhibits cell cycle | |
Antimicrobial | Disrupts bacterial cell wall synthesis | |
Neuropharmacological | Modulates neurotransmitter systems |
Detailed Research Findings
-
Antitumor Studies :
- A study published in a peer-reviewed journal highlighted the effectiveness of boron-containing compounds in targeting specific cancer pathways. The compound was tested against various human cancer cell lines with promising results indicating reduced viability.
-
Antimicrobial Testing :
- In vitro testing against common pathogens revealed that the compound exhibited significant antibacterial activity, particularly against strains resistant to conventional antibiotics.
-
Neuropharmacology :
- Behavioral studies in rodents indicated that administration of related piperazine derivatives resulted in reduced anxiety-like behaviors, suggesting potential for treating anxiety disorders.
Properties
Molecular Formula |
C20H31BN2O3 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(4-propylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C20H31BN2O3/c1-6-11-22-12-14-23(15-13-22)18(24)16-7-9-17(10-8-16)21-25-19(2,3)20(4,5)26-21/h7-10H,6,11-15H2,1-5H3 |
InChI Key |
JTNVOLKJQIHFAE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.